

Gadopiclenol: A Comprehensive Technical Guide to Pharmacokinetics and Biodistribution

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of **gadopiclenol**, a next-generation, high-relaxivity macrocyclic gadolinium-based contrast agent (GBCA). The information presented herein is curated from a wide range of preclinical and clinical studies to support research and development activities.

Core Pharmacokinetic Properties

Gadopiclenol exhibits a pharmacokinetic profile characteristic of an extracellular fluid agent. Following intravenous administration, it distributes into the extracellular space and is subsequently eliminated from the body.

Plasma Pharmacokinetics

The pharmacokinetic parameters of **gadopiclenol** have been evaluated in healthy adult volunteers, pediatric patients, and individuals with renal impairment. The agent demonstrates linear pharmacokinetics, meaning that exposure increases proportionally with the administered dose.[1]

Table 1: Pharmacokinetic Parameters of **Gadopiclenol** in Healthy Adults



Paramete r	0.025 mmol/kg	0.05 mmol/kg	0.075 mmol/kg	0.1 mmol/kg	0.2 mmol/kg	0.3 mmol/kg
Cmax (μg/mL)	248.7	-	-	-	-	3916.4
t½ (hours)	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0	1.5 - 2.0
Volume of Distribution (mL/kg)	182 - 254	182 - 254	182 - 254	182 - 254	182 - 254	182 - 254
Data sourced from studies in healthy adult volunteers. [1][2]						

Table 2: Pharmacokinetic Parameters of Gadopiclenol in Pediatric Patients (0.05 mmol/kg)



Age Group	Terminal Elimination Half-life (hours)	Clearance (L/h/kg)	Central Volume of Distribution (L/kg)	Peripheral Volume of Distribution (L/kg)	Median AUC (mg·h/L)
2-6 years	1.29	0.12	0.11 - 0.12	0.06	403
7-11 years	-	-	0.11 - 0.12	0.06	478
12-17 years	1.77	0.08	0.11 - 0.12	0.06	582
Adults (for comparison)	1.82	0.08	0.11 - 0.12	0.06	590
Data based on population pharmacokin etic modeling.					

Table 3: Impact of Renal Impairment on Gadopiclenol Pharmacokinetics (0.1 mmol/kg)

Renal Function	Mean Terminal Half-life (hours)	Mean AUC Increase vs. Healthy
Healthy	1.9	-
Mild Impairment	3.3	54%
Moderate Impairment	3.8	148%
Severe Impairment	11.7	769%
Data from a study in subjects with varying degrees of renal impairment.[5][6]		

Distribution

Gadopiclenol primarily distributes within the extracellular water compartment.[2] Preclinical studies in dogs have confirmed a distribution profile typical of extracellular nonspecific GBCAs.



[7][8]

Metabolism and Excretion

Gadopiclenol is not metabolized in the body and is excreted unchanged.[1][7][8] The primary route of elimination is renal excretion, with approximately 98% of the administered dose recovered in the urine within 48 hours in individuals with normal renal function.[2][3] In dogs, approximately 93.9% of the administered radioactivity was excreted in the urine and 5.7% in the feces by 168 hours post-dose.[7]

Plasma Protein Binding

In vitro studies have demonstrated that **gadopiclenol** exhibits negligible binding to plasma proteins in humans, rats, and dogs.[7][8] This lack of protein binding is consistent with its extracellular distribution and rapid renal clearance.

Biodistribution Studies

Preclinical biodistribution studies have been conducted to assess the tissue distribution and retention of gadolinium following **gadopiclenol** administration.

Table 4: Gadolinium Tissue Concentration in Rats (5 months post-injection)

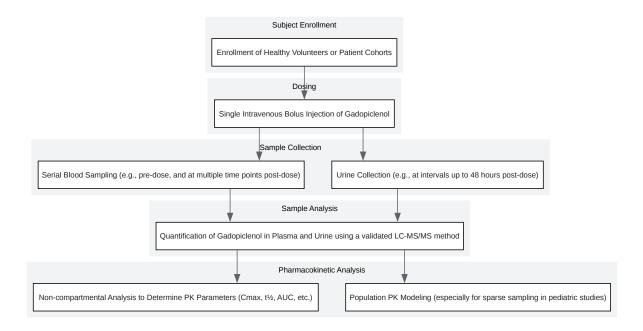
Tissue	Gadolinium Concentration (% injected dose/g of organ)
Kidney	10-3
Mineral Bone	10-3
Central Nervous System	10-6
This study demonstrated that the overall gadolinium exposure over 5 months was 25-40% lower for gadopiclenol compared to gadoterate and gadobutrol under the experimental conditions.[9]	



LA-ICP-MS imaging of rat kidneys 12 months after repeated injections showed low levels of gadolinium, primarily in the cortex, with a significant portion being extractable, suggesting it is not strongly bound to tissue components.[10]

Experimental Protocols Pharmacokinetic Analysis in Humans

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of **gadopiclenol**.



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Caption: Workflow for Clinical Pharmacokinetic Analysis of **Gadopiclenol**.

Detailed Methodology:

• Subject Recruitment: Healthy volunteers or specific patient populations (e.g., pediatric, renally impaired) are enrolled after obtaining informed consent.[1][3][5]

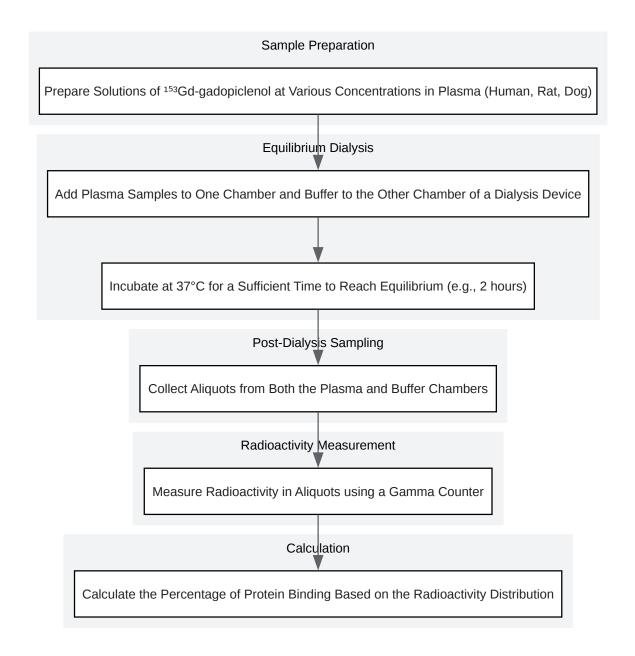


- Drug Administration: A single intravenous bolus of gadopiclenol is administered at a specified dose.[1][3][5]
- Sample Collection:
 - Blood: Venous blood samples are collected into heparinized tubes at predefined time points before and after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose).[7] Plasma is separated by centrifugation.
 - Urine: Urine is collected over specified intervals (e.g., 0-8 hours, 8-24 hours, etc.) to assess renal excretion.[3]
- Bioanalysis: The concentration of gadopiclenol in plasma and urine samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
- Pharmacokinetic Calculations: Pharmacokinetic parameters such as Cmax, t½, AUC, clearance, and volume of distribution are calculated using non-compartmental analysis.[1][5]
 For studies with sparse sampling, a population pharmacokinetic (popPK) modeling approach is employed.[3][4]

In Vitro Plasma Protein Binding

The following diagram illustrates the experimental workflow for determining the plasma protein binding of **gadopiclenol**.





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Caption: Workflow for In Vitro Plasma Protein Binding Assay.

Detailed Methodology:

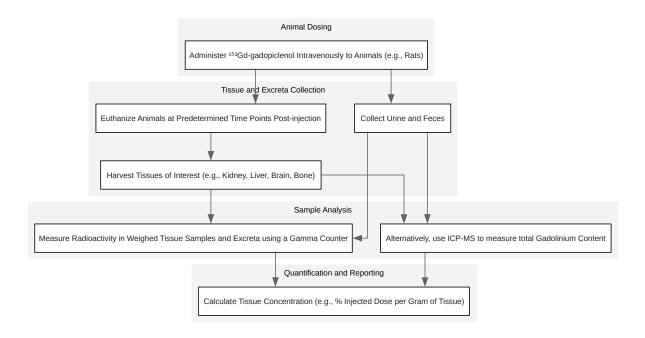


- Radiolabeling: **Gadopiclenol** is radiolabeled with ¹⁵³Gd to facilitate quantification.[7]
- Sample Preparation: Solutions of ¹⁵³Gd-gadopiclenol are prepared in the plasma of the species of interest (human, rat, dog) at various concentrations (e.g., 0.01, 0.1, 1, and 5 μmol/mL).[7]
- Equilibrium Dialysis: The plasma samples are placed in one compartment of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer solution in the other compartment.[7][11]
- Incubation: The apparatus is incubated in a water bath at 37°C for a duration sufficient to allow equilibrium to be reached (e.g., 2 hours).[7]
- Sampling: After incubation, duplicate aliquots are taken from both the plasma and buffer compartments.[7]
- Quantification: The amount of radioactivity in each aliquot is measured using a gamma counter.[7]
- Calculation: The percentage of **gadopiclenol** bound to plasma proteins is calculated based on the difference in radioactivity between the plasma and buffer compartments.[12]

Biodistribution in Animal Models

The following diagram outlines the workflow for a typical preclinical biodistribution study.





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Caption: Workflow for Preclinical Biodistribution Study.

Detailed Methodology:

- Animal Model: A suitable animal model, typically rats or dogs, is used.[7][13][14]
- Drug Administration: Radiolabeled (e.g., with ¹⁵³Gd) or non-labeled gadopiclenol is administered via intravenous injection.[7]
- Time Points: Animals are euthanized at various time points after administration to assess the time course of distribution and elimination.
- Tissue Harvesting: Key organs and tissues (e.g., brain, liver, kidneys, spleen, bone, skin) are collected, weighed, and homogenized.[15]
- Quantification:
 - For radiolabeled compounds, the radioactivity in each tissue sample is measured using a gamma counter.[7]



- For non-labeled compounds, the total gadolinium content is determined by inductively coupled plasma mass spectrometry (ICP-MS).[15]
- Data Analysis: The concentration of gadopiclenol or gadolinium in each tissue is calculated and typically expressed as a percentage of the injected dose per gram of tissue.

Conclusion

Gadopiclenol possesses a favorable pharmacokinetic and biodistribution profile characterized by its extracellular distribution, lack of metabolism, and rapid renal excretion. It exhibits negligible plasma protein binding. The pharmacokinetic parameters are well-characterized in various populations, including pediatric and renally impaired patients, providing a solid foundation for its clinical use. Preclinical biodistribution studies indicate low long-term gadolinium retention. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this high-relaxivity contrast agent.

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